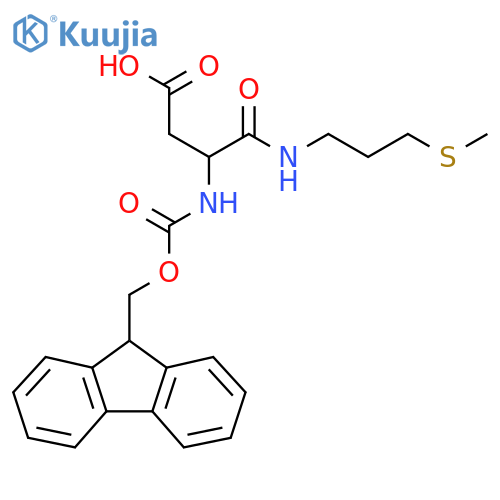Cas no 2171732-22-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid)

2171732-22-0 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid
- EN300-1486340
- 2171732-22-0
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid
-
- インチ: 1S/C23H26N2O5S/c1-31-12-6-11-24-22(28)20(13-21(26)27)25-23(29)30-14-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-14H2,1H3,(H,24,28)(H,25,29)(H,26,27)
- InChIKey: MEMACVIHKXZOLQ-UHFFFAOYSA-N
- ほほえんだ: S(C)CCCNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O
計算された属性
- せいみつぶんしりょう: 442.15624311g/mol
- どういたいしつりょう: 442.15624311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 11
- 複雑さ: 609
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 130Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1486340-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid |
2171732-22-0 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1486340-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid |
2171732-22-0 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1486340-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid |
2171732-22-0 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1486340-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid |
2171732-22-0 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1486340-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid |
2171732-22-0 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1486340-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid |
2171732-22-0 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1486340-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid |
2171732-22-0 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1486340-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid |
2171732-22-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1486340-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid |
2171732-22-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1486340-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(methylsulfanyl)propyl]carbamoyl}propanoic acid |
2171732-22-0 | 50mg |
$2829.0 | 2023-09-28 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
2171732-22-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
